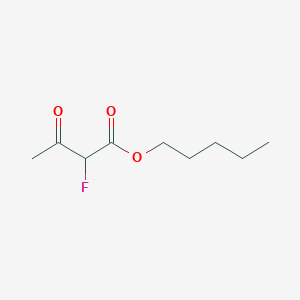
3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agrochemicals, and material science. The presence of the benzothiazole ring and the fluorobenzoyl group in its structure imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- typically involves multi-step organic reactions. One common method includes the cyclization of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring. The subsequent introduction of the 2-fluorobenzoyl group can be achieved through Friedel-Crafts acylation using 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Mecanismo De Acción
The mechanism of action of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit DNA topoisomerase, an enzyme crucial for DNA replication, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler analog without the acetic acid and fluorobenzoyl groups.
2-Fluorobenzoyl chloride: A precursor used in the synthesis of the target compound.
6,7-Dihydrobenzisoxazolones: Compounds with similar structural motifs and biological activities.
Uniqueness
The uniqueness of 3(2H)-Benzothiazoleacetic acid, 6-(2-fluorobenzoyl)-2-oxo- lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzoyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
648410-51-9 |
|---|---|
Fórmula molecular |
C16H10FNO4S |
Peso molecular |
331.3 g/mol |
Nombre IUPAC |
2-[6-(2-fluorobenzoyl)-2-oxo-1,3-benzothiazol-3-yl]acetic acid |
InChI |
InChI=1S/C16H10FNO4S/c17-11-4-2-1-3-10(11)15(21)9-5-6-12-13(7-9)23-16(22)18(12)8-14(19)20/h1-7H,8H2,(H,19,20) |
Clave InChI |
NOCCZUWZBMHUTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)S3)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12605874.png)
![Benzamide, 2-chloro-N-[4-[(6-methoxy-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12605878.png)




![1-Azabicyclo[3.2.2]nonane, 3-(5-isoxazolylethynyl)-](/img/structure/B12605906.png)

![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)

![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
